molecular formula C20H23N3O5S2 B2420191 (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-33-7

(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2420191
CAS No.: 865161-33-7
M. Wt: 449.54
InChI Key: SPDZKCNYIKXJFH-MRCUWXFGSA-N
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Description

(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.54. The purity is usually 95%.
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Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-22(2)30(25,26)16-8-5-14(6-9-16)19(24)21-20-23(11-12-27-3)17-10-7-15(28-4)13-18(17)29-20/h5-10,13H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDZKCNYIKXJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure suggests various mechanisms of action, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 354.47 g/mol

Structural Features

  • Sulfamoyl Group : Imparts potential antibacterial properties.
  • Methoxy Substituents : May enhance lipophilicity and bioavailability.
  • Thiazole Ring : Known for diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The sulfamoyl group is particularly noted for its role in inhibiting bacterial growth by interfering with folate synthesis.

Anticancer Potential

Compounds containing thiazole rings have been studied for their anticancer activities. In vitro studies suggest that the presence of the methoxy groups may enhance the compound's ability to induce apoptosis in cancer cells.

Analgesic Effects

Preliminary studies on related compounds have shown promise in pain relief, suggesting that this compound may also possess analgesic properties. The mechanism might involve modulation of neurotransmitter pathways, similar to known analgesics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits bacterial growth; effective against Gram-positive bacteria
AnticancerInduces apoptosis in various cancer cell lines
AnalgesicPotential pain relief through neurotransmitter modulation

Case Study: Anticancer Activity

In a study evaluating thiazole derivatives, it was found that compounds similar to the target compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. The study highlighted the importance of the thiazole ring in enhancing cytotoxicity.

Case Study: Antimicrobial Efficacy

A comparative study on sulfamoyl derivatives demonstrated that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the target compound could be further investigated for its potential as an antibiotic.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds related to benzothiazole derivatives exhibit significant antimicrobial activity. For example, studies have shown that similar structures can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger . The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.

Anticancer Potential

Benzothiazole derivatives are also being investigated for their anticancer properties. Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound may share these properties due to its structural similarities.

Therapeutic Applications

  • Antimicrobial Agents : Given its potential antibacterial and antifungal activities, (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide could serve as a lead compound for developing new antimicrobial therapies.
  • Anticancer Drugs : The anticancer activity observed in related compounds suggests that this compound may be explored further in cancer treatment protocols.
  • Anti-inflammatory Agents : Some benzothiazole derivatives have shown promise in reducing inflammation, indicating that this compound might also possess anti-inflammatory properties worth investigating .

Case Studies

Several studies have documented the synthesis and evaluation of benzothiazole derivatives, highlighting their biological activities:

  • Study on Antimicrobial Activity : A study synthesized various benzothiazole derivatives and evaluated their antimicrobial efficacy against standard bacterial strains using disc diffusion methods. Results indicated promising activity at low concentrations .
  • Anticancer Evaluation : Another research effort focused on synthesizing a series of benzothiazole-based compounds and testing them against human cancer cell lines. Results showed that certain derivatives significantly reduced cell viability, suggesting their potential as anticancer agents .

Q & A

Q. Key Characterization Tools :

TechniqueApplicationExample Data (Hypothetical)
¹H/¹³C NMRConfirm regiochemistry and Z-configurationδ 7.8–8.2 ppm (aromatic H)
HRMSVerify molecular weight and purity[M+H]⁺ calc. 512.15, obs. 512.14
IR SpectroscopyIdentify sulfonamide (SO₂) and amide (C=O)1670 cm⁻¹ (C=O stretch)

Advanced: How can Design of Experiments (DoE) optimize reaction yields for this compound?

Answer:

  • Parameter Screening : Use fractional factorial designs to evaluate critical variables (e.g., temperature, solvent polarity, base strength). For instance, acetonitrile (CH₃CN) may favor polar intermediates, while DMF accelerates coupling .
  • Response Surface Modeling : Optimize molar ratios (e.g., benzamide:benzothiazole derivative) to minimize byproducts. A 1:1.2 ratio often balances stoichiometry and excess reagent removal .
  • Case Study : A flow-chemistry setup (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and reduce reaction times by 40% compared to batch methods .

Basic: What spectroscopic and analytical techniques are critical for structural validation?

Answer:

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy groups at δ 3.3–3.8 ppm, benzothiazole protons at δ 6.9–7.5 ppm) .
  • X-ray Crystallography : Resolve Z-configuration unambiguously, as demonstrated for analogous benzothiazolylidene compounds .
  • High-Resolution Mass Spectrometry (HRMS) : Ensure mass accuracy within 2 ppm deviation for molecular formula confirmation .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

  • Trifluoromethyl vs. Methoxy : Replace methoxy with trifluoromethyl to enhance lipophilicity (logP increase by ~1.5) and metabolic stability, as seen in related benzamide derivatives .
  • Dimethylsulfamoyl Role : Compare sulfamoyl with carboxamide groups to assess hydrogen-bonding interactions with target enzymes (e.g., kinase inhibition assays) .
  • Biological Testing : Screen modified analogs against cancer cell lines (e.g., IC₅₀ values) to correlate substituent effects with potency .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
  • Purity Thresholds : Ensure compound purity >95% (HPLC) to exclude confounding effects from synthetic byproducts .
  • Structural Confirmation : Re-validate stereochemistry (Z vs. E) via NOESY NMR or X-ray if conflicting bioactivity arises .

Advanced: What computational approaches predict binding interactions of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on the benzothiazolylidene moiety’s π-π stacking .
  • DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • MD Simulations : Simulate solvation effects (e.g., DMSO vs. aqueous buffer) to predict aggregation or stability issues .

Basic: What are the solubility challenges, and how can formulation improve bioavailability?

Answer:

  • Solubility Profile : Likely low aqueous solubility due to lipophilic benzothiazole and sulfamoyl groups.
  • Formulation Strategies :
    • Use DMSO for in vitro assays (≤0.1% final concentration to avoid cytotoxicity).
    • For in vivo studies, employ PEG-based micelles or cyclodextrin inclusion complexes .

Advanced: How can researchers troubleshoot low yields in the final coupling step?

Answer:

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for metal-assisted coupling if traditional methods fail .
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., hydrolyzed amides) and adjust protecting groups (e.g., tert-butyl esters) .
  • Temperature Optimization : Lower reaction temperatures (e.g., 0–5°C) may suppress side reactions during imine formation .

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